molecular formula C35H38N8O B3322094 Vevorisertib CAS No. 1416775-46-6

Vevorisertib

Cat. No.: B3322094
CAS No.: 1416775-46-6
M. Wt: 586.7 g/mol
InChI Key: NZDSLYATTDIDPH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Vevorisertib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .

Chemical Reactions Analysis

Vevorisertib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vevorisertib has a wide range of scientific research applications, including:

Mechanism of Action

Vevorisertib exerts its effects by selectively inhibiting the AKT serine/threonine kinases, specifically AKT1, AKT2, and AKT3. This inhibition blocks the phosphorylation of AKT, thereby preventing the activation of downstream signaling pathways that promote cell growth, survival, and proliferation. The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells .

Comparison with Similar Compounds

Vevorisertib is unique in its high selectivity and potency as an allosteric inhibitor of the AKT kinases. Similar compounds include:

This compound stands out due to its high selectivity and effectiveness in targeting specific genetic mutations in cancer cells, making it a valuable tool in cancer research and therapy development.

Biological Activity

Vevorisertib (also known as MK-4440 or ARQ-751) is a novel allosteric inhibitor of the AKT signaling pathway, which plays a crucial role in various cellular processes, including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating cancers, particularly those with mutations in the PIK3CA/AKT/PTEN pathways. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical and clinical studies, and its impact on tumor progression and the tumor microenvironment.

This compound functions by inhibiting the AKT pathway, which is frequently dysregulated in cancer. By blocking AKT phosphorylation, this compound effectively disrupts downstream signaling that promotes cell survival and proliferation. This inhibition leads to:

  • Reduced cell proliferation : this compound has been shown to decrease the proliferation of various cancer cell lines.
  • Induction of apoptosis : The compound promotes programmed cell death in cells with active AKT signaling.
  • Modulation of the tumor microenvironment : this compound influences factors such as TGFβ, which is involved in fibrosis and tumor progression.

Efficacy in Hepatocellular Carcinoma (HCC)

A significant study evaluated this compound's effects on hepatocellular carcinoma using a cirrhotic rat model. Key findings included:

  • Tumor Size Reduction :
    • This compound alone reduced mean tumor size from 9.9 mm (control) to 4.3 mm (p = 0.0055).
    • In combination with sorafenib, the size further decreased to 3.3 mm (p < 0.0001).
  • Tumor Number :
    • The number of tumors was reduced by 63% with this compound alone and by 81% when combined with sorafenib.
  • Liver Fibrosis Improvement :
    • Sirius red staining indicated significant improvement in liver fibrosis in treated groups compared to controls.

The results suggest that this compound not only inhibits tumor growth but also enhances liver health by ameliorating fibrosis.

Table 1: Summary of Preclinical Findings

TreatmentMean Tumor Size (mm)Tumor Number Reduction (%)Liver Fibrosis Improvement
Control9.9--
This compound4.363%Significant
This compound + Sorafenib3.381%Significant

Phase 1b Trials

A recent Phase 1b trial assessed the safety and efficacy of this compound as a monotherapy and in combination with other agents like paclitaxel and fulvestrant in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.

  • Patient Cohort : Out of 78 enrolled patients:
    • Monotherapy: 58 patients
    • Combination with paclitaxel: 10 patients
    • Combination with fulvestrant: 9 patients
  • Safety Profile :
    • Treatment-related adverse events occurred in approximately 79% of patients receiving this compound alone.
    • Dose-limiting toxicities were noted, including grade 3 rashes and asthenia.
  • Objective Response Rates :
    • Monotherapy showed a response rate of only 5%.
    • Combination therapy with paclitaxel yielded a higher response rate of 20%.

Table 2: Clinical Trial Results

Treatment TypeNumber of PatientsTreatment-related AEs (%)Objective Response Rate (%)
This compound Monotherapy58795
This compound + Paclitaxel1010020
This compound + Fulvestrant91000

Properties

IUPAC Name

N-[1-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]piperidin-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N8O/c1-23(44)41(2)26-15-20-42(21-16-26)28-7-3-6-24(22-28)30-13-14-31-34(39-30)43(33(40-31)29-8-4-19-38-32(29)36)27-11-9-25(10-12-27)35(37)17-5-18-35/h3-4,6-14,19,22,26H,5,15-18,20-21,37H2,1-2H3,(H2,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDSLYATTDIDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(CC1)C2=CC=CC(=C2)C3=NC4=C(C=C3)N=C(N4C5=CC=C(C=C5)C6(CCC6)N)C7=C(N=CC=C7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416775-46-6
Record name Vevorisertib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1416775466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEVORISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6SX910Y31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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